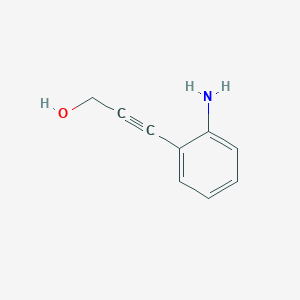
3-(2-Aminophenyl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminophenyl)prop-2-yn-1-ol, also known as propargylamine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a versatile building block for the synthesis of various biologically active compounds and has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery.
Scientific Research Applications
3-(2-Aminophenyl)prop-2-yn-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Additionally, this compound has been used as a building block for the synthesis of various biologically active compounds, including monoamine oxidase inhibitors, antiviral agents, and neuroprotective agents.
Mechanism Of Action
The mechanism of action of 3-(2-Aminophenyl)prop-2-yn-1-ol is not fully understood. However, it has been proposed that this compound acts as an inhibitor of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting monoamine oxidase, 3-(2-Aminophenyl)prop-2-yn-1-ol may increase the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical And Physiological Effects
Studies have shown that 3-(2-Aminophenyl)prop-2-yn-1-ol has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may help reduce inflammation and pain. Furthermore, 3-(2-Aminophenyl)prop-2-yn-1-ol has been shown to have antitumor effects, making it a potential candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(2-Aminophenyl)prop-2-yn-1-ol in lab experiments is its versatility. This compound can be easily modified to produce various derivatives, making it a valuable building block for the synthesis of biologically active compounds. Additionally, 3-(2-Aminophenyl)prop-2-yn-1-ol is readily available and can be synthesized using simple methods. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 3-(2-Aminophenyl)prop-2-yn-1-ol can be toxic to cells, making it important to use caution when handling this compound in lab experiments.
Future Directions
There are several future directions for the study of 3-(2-Aminophenyl)prop-2-yn-1-ol. One potential direction is the development of novel derivatives of this compound for the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Aminophenyl)prop-2-yn-1-ol and its potential therapeutic effects. Finally, the potential toxicity of this compound should be further investigated to ensure its safe use in lab experiments and potential clinical applications.
In conclusion, 3-(2-Aminophenyl)prop-2-yn-1-ol is a versatile compound that has gained significant attention in the field of scientific research. Its unique properties make it a valuable building block for the synthesis of biologically active compounds, and its potential therapeutic effects make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Synthesis Methods
The synthesis of 3-(2-Aminophenyl)prop-2-yn-1-ol can be achieved through various methods, including the reaction of propargyl bromide with aniline in the presence of a base, the reduction of 3-(2-Nitrophenyl)prop-2-yn-1-ol with hydrogen gas in the presence of a palladium catalyst, or the reaction of propargyl alcohol with aniline in the presence of a dehydrating agent. These methods have been optimized to produce high yields of the compound and can be easily scaled up for industrial applications.
properties
CAS RN |
125812-44-4 |
|---|---|
Product Name |
3-(2-Aminophenyl)prop-2-yn-1-ol |
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(2-aminophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7,10H2 |
InChI Key |
TZCKRVVSNALEHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#CCO)N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



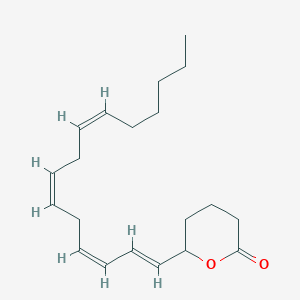
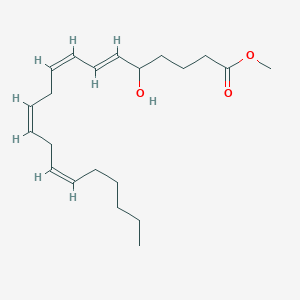
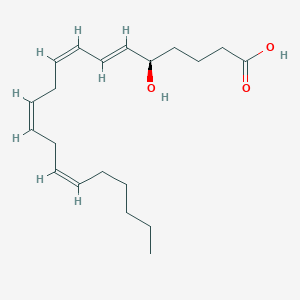
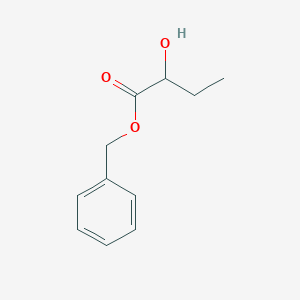
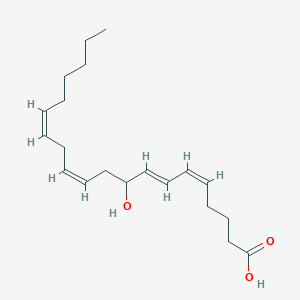
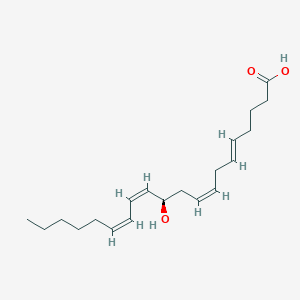
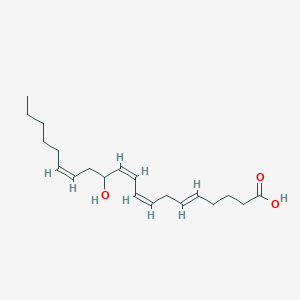
![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)

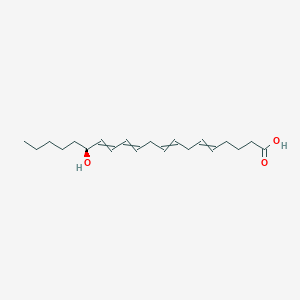
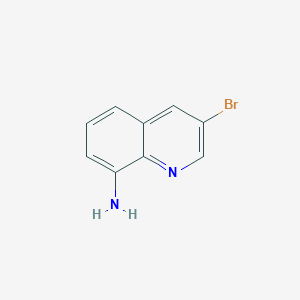
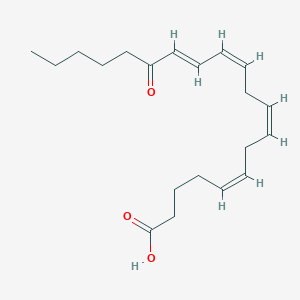
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)
